3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine

Beschreibung

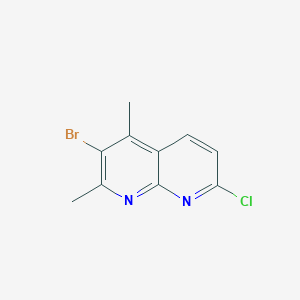

3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine (CAS: 1021117-08-7) is a halogenated and alkyl-substituted derivative of the 1,8-naphthyridine scaffold, a bicyclic aromatic heterocycle with two nitrogen atoms at positions 1 and 6. The compound features bromo and chloro substituents at positions 3 and 7, respectively, along with methyl groups at positions 2 and 4 (Fig. 1). Its molecular formula is C₁₀H₈BrClN₂, with a molecular weight of 271.54 g/mol .

1,8-Naphthyridine derivatives are renowned for their diverse pharmacological applications, including antibacterial, antitumor, and anti-inflammatory activities . Its synthesis, as reported in , involves InCl₃-catalyzed multicomponent reactions under ultrasonic conditions, yielding high-purity products .

Eigenschaften

IUPAC Name |

3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-5-7-3-4-8(12)14-10(7)13-6(2)9(5)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIAQTYGDVPIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=NC(=C1Br)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Core Synthesis

The synthesis of 1,8-naphthyridine derivatives typically begins with substituted aminopyridines. For the target compound, 2,6-diaminopyridine is often used as a precursor due to its suitable substitution pattern for subsequent ring closure and functionalization.

- Key starting material : 2,6-diaminopyridine

- Initial reaction : Condensation with malic acid in sulfuric acid to form 2-amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt, a key intermediate in the naphthyridine core construction.

- Reaction conditions :

- 2,6-diaminopyridine (167 g, 1.53 mol) added portionwise to sulfuric acid (1.14 kg, 11.7 mol) at 40 °C.

- After dissolution, malic acid (206 g, 1.53 mol) is added, and the mixture heated gradually to 110-120 °C for 1 hour.

- The reaction mixture is then cooled and quenched in cold brine solution, followed by filtration to isolate the intermediate salt.

This step is based on established protocols for constructing the naphthyridine ring system with hydroxyl and amino functionalities positioned for further derivatization.

Methylation at Positions 2 and 4

The methyl groups at positions 2 and 4 are introduced either by starting from methyl-substituted aminopyridines or through methylation reactions post ring formation.

Method :

- Starting from 2,6-diaminopyridine derivatives bearing methyl groups at appropriate positions.

- Alternatively, methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions on hydroxylated or amino intermediates.

Example synthesis of 2,4-dimethyl-1,8-naphthyridine derivatives :

Synthesized by condensation of ethyl acetoacetate with 2-amino-6-methylpyridine or 2,6-diaminopyridine, followed by acid-catalyzed cyclization, yielding 2-hydroxy-4,7-dimethyl-1,8-naphthyridine intermediates.

Representative Synthetic Route Summary

| Step | Reactants/Intermediates | Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Diaminopyridine + Malic acid + H2SO4 | 40-120 °C, gradual heating, aqueous workup | 2-Amino-7-hydroxy-1,8-naphthyridine sulfuric acid salt | ~80-85 | Formation of naphthyridine core |

| 2 | Intermediate + Phthalic anhydride + Triethylamine | Acetic acid solvent, base present | Phthalimidyl naphthyridine | Not specified | Protects amino group for further reactions |

| 3 | Phthalimidyl intermediate + Chlorinating agent | Controlled temperature | 7-Chloro substituted intermediate | Not specified | Introduction of chlorine at position 7 |

| 4 | Naphthyridine intermediate + Brominating agent | Solvent, room temp or reflux | 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | Not specified | Selective bromination at position 3 |

Analytical Characterization Supporting Preparation

-

- 1H-NMR spectra confirm substitution patterns, with characteristic chemical shifts for methyl groups at positions 2 and 4, aromatic protons, and halogenated positions.

- IR spectra show bands corresponding to aromatic C-H, C-N, and halogen-associated vibrations.

- Elemental analysis confirms the presence of bromine and chlorine consistent with the molecular formula.

Melting points and purity assessments (e.g., recrystallization from suitable solvents) are used to confirm compound identity and quality.

Research Findings and Notes on Preparation

- The preparation of halogenated 1,8-naphthyridines like 3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation or side reactions.

- Use of protecting groups (e.g., phthalimidyl) on amino groups is a common strategy to direct substitution and improve yields.

- The synthetic routes are adaptable to scale-up with commercially available starting materials.

- Literature reports confirm that the presence of methyl groups influences the electronic environment, affecting halogenation selectivity and overall reactivity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Halogen atoms on the naphthyridine core can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

N-oxides from oxidation reactions.

Reduced derivatives from reduction reactions.

Substituted naphthyridines from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is recognized for its potential as an anticancer agent. Research indicates that derivatives of naphthyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | MCF7 (breast cancer) | 7.88 | |

| 3f | MCF7 | 6.53 | |

| 10b | MCF7 | 7.79 | |

| Staurosporine | MCF7 | 4.51 |

The compound's mechanism of action primarily involves the inhibition of topoisomerases and interference with DNA replication processes in cancer cells .

Antimicrobial Properties

Additionally, this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. Studies have reported minimal inhibitory concentrations (MICs) as low as 0.19 µM, indicating its potential as a therapeutic agent against drug-resistant infections .

Material Science

In material science, 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Its photochemical properties enhance the efficiency of these devices by improving charge transport and light emission characteristics .

Chemical Biology

The compound is also employed in chemical biology for designing molecular sensors and self-assembly systems. These applications leverage its ability to interact with biological targets such as enzymes and receptors, allowing researchers to study complex biological processes .

Case Studies

Breast Cancer Treatment

A recent case study evaluated a series of synthesized naphthyridine derivatives for their cytotoxic effects on MCF7 cells. The results indicated that several compounds exhibited lower IC50 values than standard chemotherapeutics like doxorubicin, suggesting their potential as effective alternatives in breast cancer therapy .

Tuberculosis Treatment

Another study demonstrated that specific naphthyridine derivatives showed significant activity against drug-resistant strains of tuberculosis. This highlights the compound's potential as a new therapeutic agent in combating resistant bacterial infections .

Wirkmechanismus

The mechanism by which 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine exerts its effects involves interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the naphthyridine core.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine and analogous derivatives are critical for understanding their reactivity, physical properties, and applications. Below is a comparative analysis based on substituent effects, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Selected 1,8-Naphthyridine Derivatives

Key Observations :

Substituent Effects: Halogens: Bromo and chloro groups enable nucleophilic substitution or cross-coupling reactions. The bromo group in the target compound offers superior reactivity compared to chloro analogs . Methyl vs. Trifluoromethyl: Methyl groups enhance lipophilicity, while trifluoromethyl groups (e.g., in CAS 106582-41-6) increase electron-withdrawing effects, stabilizing the aromatic system . Amino vs. Acetylamino: Amino groups (e.g., in 3b) improve solubility and biological activity, whereas acetylamino groups (e.g., in 7-acetylamino derivatives) facilitate metal coordination .

Synthesis Methods :

- Halogenation : Bromination using acetic acid (e.g., for 6-bromo-2-chloro derivatives) yields positional isomers with distinct reactivities .

- Cyclization : PPA-mediated cyclization (e.g., for trifluoromethyl derivatives) is versatile but requires harsh conditions .

- Green Chemistry : Ultrasound-assisted InCl₃ catalysis for the target compound offers higher efficiency and milder conditions compared to traditional methods .

Biological Activity: Antibacterial: Amino-substituted derivatives (e.g., 3b) show potent activity due to hydrogen-bonding interactions with bacterial targets . Antitumor: Trifluoromethyl-substituted analogs (e.g., CAS 106582-41-6) exhibit enhanced cytotoxicity . Urease Inhibition: Polyfunctionalized amino derivatives (e.g., compound 5a) rival reference drugs like thiourea in enzyme inhibition .

Biologische Aktivität

3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, and potential applications in various fields, particularly in cancer therapy and antimicrobial treatments.

3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is a derivative of naphthyridine, which is known for its wide range of biological effects. The presence of bromine and chlorine substituents enhances its reactivity and biological interactions.

The biological activity of 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to the modulation of several molecular pathways:

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by interfering with DNA replication and inducing apoptosis in cancer cells. For instance, studies have indicated that naphthyridine derivatives can exhibit cytotoxic effects against human breast cancer cell lines (e.g., MCF7) with IC50 values reflecting potent activity .

- Antimicrobial Properties : The compound has demonstrated significant antibacterial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or interference with metabolic pathways crucial for bacterial survival .

Biological Activity Overview

The following table summarizes key biological activities associated with 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine:

Case Studies

- Anticancer Efficacy : A study evaluating various naphthyridine derivatives reported that compounds similar to 3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine exhibited significant cytotoxicity against the MCF7 breast cancer cell line. Compounds showed IC50 values indicating their effectiveness compared to standard chemotherapeutics like staurosporine .

- Antimicrobial Evaluation : Research on naphthyridine derivatives revealed that certain compounds displayed excellent antibacterial activity with significant inhibition zones against pathogens such as Staphylococcus aureus. The study highlighted the potential for these compounds to serve as effective antibiotics .

Q & A

Q. What are the common synthetic routes for 3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine and related derivatives?

- Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce substituents at reactive positions. For example, brominated intermediates like 2-bromo-7-(bromomethyl)-1,8-naphthyridine are used to create diverse derivatives through controlled functionalization . Sonochemical methods under optimized conditions (e.g., DMF with POCl₃, followed by crystallization) are also effective for generating substituted naphthyridines with high purity . Basic characterization includes mass spectrometry (MS) for molecular weight confirmation and elemental analysis to validate stoichiometry .

Q. How is the structural characterization of 3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine performed?

- Methodological Answer: Key techniques include:

- X-ray crystallography to determine bond lengths, angles, and planar/non-planar arrangements of substituents (e.g., dihedral angles between naphthyridine cores and phenyl groups) .

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and monitor reaction progress. For example, methyl groups at position 7 show distinct shifts in aromatic regions .

- Infrared (IR) spectroscopy to identify functional groups like carbonyls or amines .

Q. What preliminary biological screening methods are used for naphthyridine derivatives?

- Methodological Answer: Cytotoxicity assays (e.g., MTT against cancer cell lines like MCF7) are standard for evaluating anticancer potential. Derivatives with chloro and bromo substituents often show enhanced activity due to increased electrophilicity . Antimicrobial activity is assessed via broth microdilution to determine minimum inhibitory concentrations (MICs), with substituents like nitro groups improving efficacy .

Advanced Research Questions

Q. How can conflicting elemental analysis data for naphthyridine derivatives be resolved?

- Methodological Answer: Discrepancies between theoretical and observed values (e.g., C, H, N content) may arise from incomplete purification or hygroscopic intermediates. Techniques include:

Q. What strategies optimize reaction yields in metal-free syntheses of naphthyridine derivatives?

- Methodological Answer: Green chemistry approaches using piperidine in ethanol under mild conditions reduce reliance on toxic catalysts. For example, Knoevenagel condensation of 2-methyl-1,8-naphthyridine with aldehydes achieves high yields (75–95%) by avoiding over-hydrogenation and using ultrasound to accelerate reactions . Solvent choice (e.g., ethanol over DMF) and temperature control (60–80°C) further enhance specificity .

Q. How do substituent positions influence the biological activity of 1,8-naphthyridines?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Bromine at position 3 enhances DNA intercalation and cytotoxicity by increasing lipophilicity .

- Chloro groups at position 7 improve antimicrobial activity by disrupting bacterial membrane integrity .

- Methyl groups at positions 2/4 stabilize planar conformations, critical for binding kinase targets (e.g., EGFR) . Computational modeling (e.g., TD-DFT at B3LYP/6-31G(d)) predicts electronic transitions and validates substituent effects on bioactivity .

Q. What advanced techniques resolve environmental persistence concerns for halogenated naphthyridines?

- Methodological Answer: Environmental fate studies assess degradation pathways:

- Hydrolysis under varied pH to identify stable intermediates (e.g., dehalogenated products) .

- Photocatalysis with TiO₂ degrades persistent brominated derivatives into less toxic compounds (e.g., CO₂ and NH₃) .

- LC-MS/MS monitoring quantifies breakdown products and guides disposal protocols .

Q. How is crystallography applied in drug design for naphthyridine-based compounds?

- Methodological Answer: High-resolution X-ray structures (e.g., P2₁/c space group for 3-methyl-2-phenyl derivatives) reveal binding motifs for target proteins. For example:

- π-π stacking interactions between aromatic rings and kinase active sites improve inhibitor potency .

- Hydrogen-bond networks with backbone amides (e.g., in HIV protease) are optimized by introducing hydroxy or carbonyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.